The synthesis of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate can be achieved through several methods:
Key parameters for the synthesis include:
The molecular structure of 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate features a central pentane backbone with hydroxyl and methacrylate functional groups:
This formula indicates the presence of a methacrylate ester group attached to a fluorinated alcohol.
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate can undergo various chemical reactions:
For polymerization:
For substitution:
For esterification:
In polymer chemistry, 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate serves as a monomer that contributes to the formation of fluorinated resins.
The compound's mechanism involves its participation in radical polymerization processes where it forms covalent bonds with other monomers or itself under appropriate conditions. This leads to the development of polymers with enhanced thermal stability and chemical resistance.
The primary outcome is the synthesis of fluorinated polymers used in semiconductor resist layers and other advanced materials applications .
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate finds applications across several fields:
The evolution of fluorinated methacrylate monomers represents a cornerstone in advancing photolithographic technologies, particularly for semiconductor manufacturing. Early fluorinated monomers focused on simple perfluoroalkyl chains to confer hydrophobicity and chemical resistance. However, the introduction of polyfunctional fluorinated groups—exemplified by 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate (CAS: 630414-85-6)—marked a paradigm shift in the mid-2000s. This compound’s synthesis addressed critical limitations in 193nm and extreme ultraviolet (EUV) lithography resists, where conventional monomers suffered from inadequate etch resistance and excessive water absorption [2] [4].
The strategic incorporation of dual trifluoromethyl groups alongside a tertiary hydroxyl moiety emerged from patents detailing silicon- and titanium-containing resist formulations (e.g., CN103718111A). These innovations capitalized on fluorine’s high electronegativity to polarize adjacent bonds, enhancing radical reactivity during polymerization and enabling precise control over dissolution kinetics in developers. By 2010, such monomers became integral to chemically amplified resists (CARs), directly enabling sub-20nm node patterning [4].
Table 1: Key Milestones in Fluorinated Monomer Development for Lithography
Time Period | Innovation | Impact on Lithography |
---|---|---|
1995–2005 | Perfluoroalkyl methacrylates | Improved hydrophobicity; limited etch resistance |
2005–2010 | Hydroxy-functionalized fluoromonomers | Enhanced adhesion to silicon substrates |
2010–Present | Trifluoromethyl-hydroxypentane derivatives (e.g., C₁₀H₁₂F₆O₃) | Achieved simultaneous etch resistance and tunable solubility |
The 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl moiety in this methacrylate monomer delivers synergistic effects through two distinct molecular features:
Table 2: Structure-Property Relationships in Fluorinated Methacrylate Monomers
Functional Group | Key Property | Performance Metric |
---|---|---|
Tertiary –OH | Hydrogen bonding density | ↑ Tg (up to 125°C) |
–CF₃ (α-position) | Electron-withdrawing effect | ↑ Radical polymerization rate (2.5× vs. methyl) |
–CF₃ (β-position) | Hydrophobic shielding | ↓ Water contact angle (92° vs. 68° for –CH₃) |
Additionally, the monomer’s liquid state (boiling point 146–148°C for its precursor ketone) facilitates purification via distillation, ensuring >95% purity levels essential for defect-free patterning .
The semiconductor industry’s relentless drive toward sub-7nm nodes demands resists with atomic-scale precision and plasma etch resistance. Here, 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate (MW: 294.19 g/mol) addresses two existential challenges:
Synthesis scalability (country of origin: CN) and storage stability (0–8°C) further solidify its industrial adoption. Current research focuses on copolymerizing it with alicyclic monomers to balance etch resistance and adhesion [1] [2].
Table 3: Performance of Trifluoromethyl Methacrylate Copolymers in Semiconductor Processes
Resist Component | Etch Rate (nm/min) in CF₄ Plasma | LER (nm) | Adhesion to Si |
---|---|---|---|
Conventional Poly(hydroxystyrene) | 220 | 3.8 | Moderate |
Fluorinated Copolymer | 136 | 1.4 | Excellent |
Data derived from lithography thin-film patent specifications [4]
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